

# An In-depth Technical Guide to the Chemistry of 5-Amino-2-bromobenzonitrile

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## Compound of Interest

Compound Name: 5-Amino-2-bromobenzonitrile

Cat. No.: B189585

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## Introduction

**5-Amino-2-bromobenzonitrile** is a versatile bifunctional aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and a bromine atom amenable to cross-coupling reactions, makes it a valuable building block for the synthesis of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its pivotal role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

## Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **5-Amino-2-bromobenzonitrile** is essential for its effective use in synthesis and drug design. The following tables summarize key quantitative data for this compound.

Identifier	Value	Source
CAS Number	72115-09-4	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub>	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	197.03 g/mol	--INVALID-LINK--, --INVALID-LINK--
InChI Key	VAWTVSTXVGCVJW-UHFFFAOYSA-N	--INVALID-LINK--, --INVALID-LINK--

Physical Property	Value	Source
Appearance	Pale-yellow to Yellow-brown Solid	--INVALID-LINK--
Melting Point	96-100 °C (for isomer 2-Amino-5-bromobenzonitrile)	--INVALID-LINK--
Boiling Point	288.4±25.0 °C (Predicted, for isomer 2-Amino-5-bromobenzonitrile)	--INVALID-LINK--
Density	~1.6 g/cm <sup>3</sup>	--INVALID-LINK--
pKa	1.11±0.10 (Predicted, for isomer 2-Amino-5-bromobenzonitrile)	--INVALID-LINK--
Solubility	Soluble in methanol (for isomer 2-Amino-5-bromobenzonitrile)	--INVALID-LINK--

## Spectroscopic Data

Spectroscopy	Data
$^1\text{H}$ NMR	Characteristic signals in the aromatic region are expected. Due to the electron-donating amino group and electron-withdrawing nitrile and bromo groups, the aromatic protons will exhibit distinct chemical shifts and coupling patterns.
$^{13}\text{C}$ NMR	Expected signals include those for the six aromatic carbons (with varying chemical shifts due to substitution), and a characteristic signal for the nitrile carbon.
IR Spectroscopy	Key expected peaks include N-H stretching vibrations for the primary amine, $\text{C}\equiv\text{N}$ stretching for the nitrile group, and C-Br stretching.
Mass Spectrometry	The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity).

## Experimental Protocols

### Synthesis of 5-Amino-2-bromobenzonitrile

A common synthetic route to **5-Amino-2-bromobenzonitrile** involves the reduction of the corresponding nitro compound, 2-bromo-5-nitrobenzonitrile. While a specific detailed protocol for this exact transformation is not readily available in the searched literature, a general procedure can be adapted from the synthesis of similar anilines.

Materials:

- 2-bromo-5-nitrobenzonitrile
- Iron powder (Fe)
- Ammonium chloride ( $\text{NH}_4\text{Cl}$ )

- Ethanol
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Büchner funnel and flask
- Separatory funnel
- Rotary evaporator

Procedure:

- To a stirred suspension of 2-bromo-5-nitrobenzonitrile (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq).
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
- Concentrate the filtrate under reduced pressure to remove the ethanol.
- Extract the aqueous residue with ethyl acetate.

- Wash the combined organic layers with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **5-Amino-2-bromobenzonitrile**.
- The product can be further purified by column chromatography on silica gel or by recrystallization.

## Reaction of 5-Amino-2-bromobenzonitrile: A Sandmeyer-type Reaction

The following protocol details a reaction where the amino group of **5-Amino-2-bromobenzonitrile** is converted to a sulfonyl chloride via a Sandmeyer-type reaction.[\[1\]](#)

Materials:

- **5-Amino-2-bromobenzonitrile** (10.0 g, 50.75 mmol)
- Concentrated hydrochloric acid (25 mL)
- Acetic acid (25 mL + 25 mL)
- Sodium nitrite (3.85 g, 55.82 mmol)
- Water (12.5 mL)
- Sulfur dioxide
- Calcium chloride dihydrate (3.46 g, 20.30 mmol)
- Dichloromethane
- Saturated aqueous solution of sodium chloride
- Anhydrous sodium sulfate
- Ethyl acetate

- Heptane

Equipment:

- Reaction flasks
- Magnetic stirrer
- Ice bath
- Filtration apparatus
- Separatory funnel
- Rotary evaporator
- Column chromatography setup

Procedure:

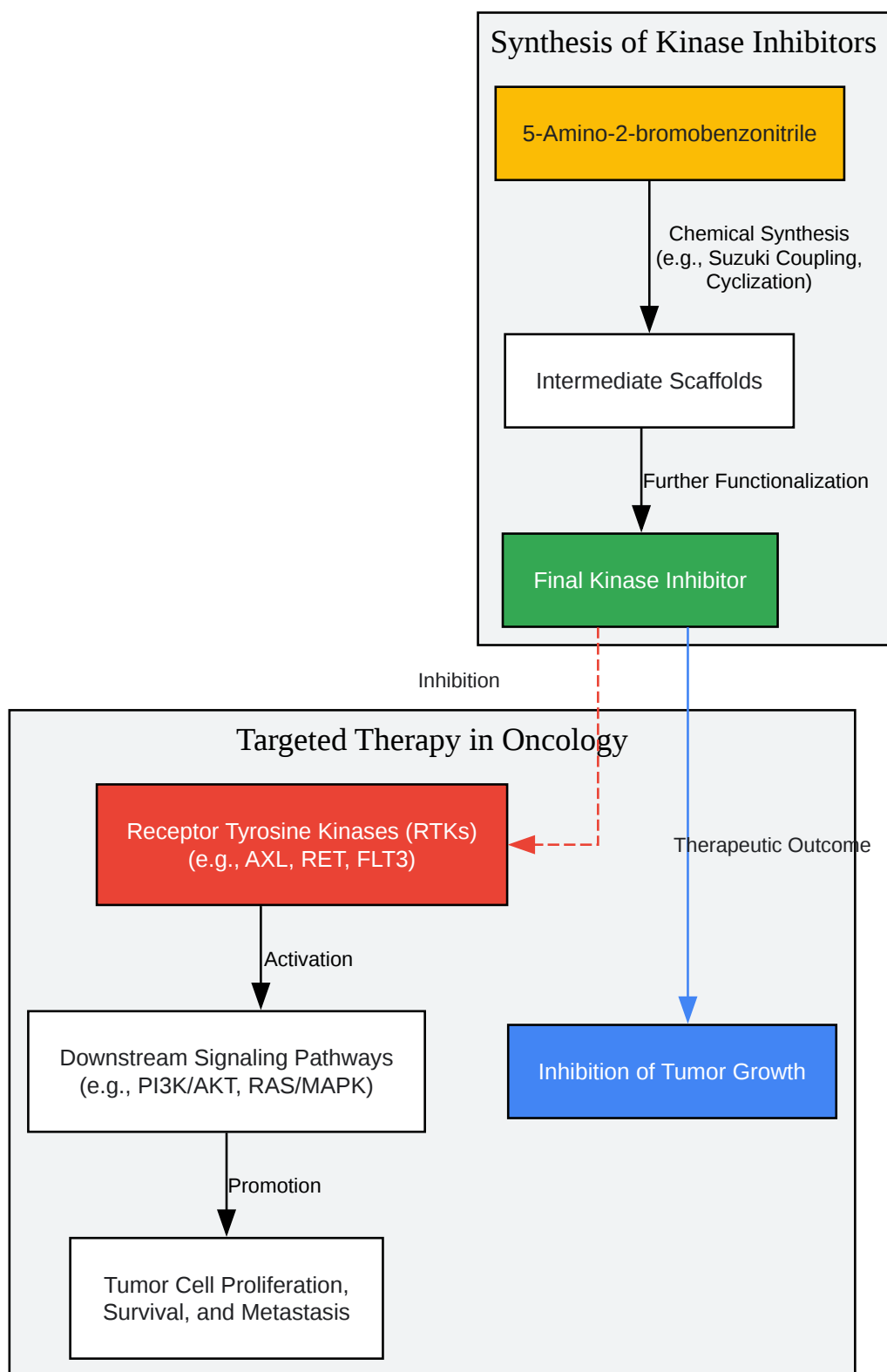
- In a flask, dissolve **5-Amino-2-bromobenzonitrile** (10.0 g, 50.75 mmol) in concentrated hydrochloric acid (25 mL) and acetic acid (25 mL).
- Cool the solution to 0°C in an ice bath and add a solution of sodium nitrite (3.85 g, 55.82 mmol) in water (12.5 mL).
- Stir the reaction at 0°C for 15 minutes to form the diazonium salt.
- In a separate flask, prepare a saturated solution of sulfur dioxide in acetic acid (25 mL) at 0°C.
- Add calcium chloride dihydrate (3.46 g, 20.30 mmol) to the sulfur dioxide solution.
- Slowly add the diazonium salt solution to the sulfur dioxide solution.
- Allow the reaction mixture to warm to room temperature and stir for 16 hours.
- Dilute the reaction mixture with water, which will cause a white precipitate to form.

- Collect the precipitate by filtration.
- Dissolve the solid in dichloromethane and wash with a saturated aqueous solution of sodium chloride.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography using 5% ethyl acetate in heptane as the eluent.
- Combine the fractions containing the product and concentrate in vacuo to obtain the title compound as a colorless solid.

## Role in Drug Development: A Precursor to Kinase Inhibitors

**5-Amino-2-bromobenzonitrile** is a crucial intermediate in the synthesis of a variety of heterocyclic compounds, many of which exhibit potent biological activity. A significant application of this molecule is in the development of kinase inhibitors, particularly for receptor tyrosine kinases (RTKs), which are key targets in oncology. The versatile functional groups of **5-amino-2-bromobenzonitrile** allow for its elaboration into complex molecules that can bind to the ATP-binding site of kinases, thereby inhibiting their function and downstream signaling.

The following diagram illustrates the logical workflow from **5-Amino-2-bromobenzonitrile** as a starting material to the inhibition of key oncogenic signaling pathways.



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Caption: Workflow from **5-Amino-2-bromobenzonitrile** to Therapeutic Outcome.



## Conclusion

**5-Amino-2-bromobenzonitrile** is a strategically important building block in modern medicinal chemistry. Its well-defined chemical properties and versatile reactivity provide a robust platform for the synthesis of novel and complex molecular architectures. The ability to leverage its functional groups in various synthetic transformations has positioned it as a key intermediate in the development of targeted therapies, most notably in the pursuit of potent and selective kinase inhibitors for the treatment of cancer. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the synthetic potential of this valuable compound.

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## References

- 1. Synthesis routes of 5-Amino-2-bromobenzonitrile [benchchem.com]
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